30-Fold Greater VDR Agonist Potency vs. Lithocholic Acid (LCA) in Cotransfection Assay
In a cotransfection reporter gene assay, 1-acetyl-3-hydroxycholan-24-oic acid (LCA acetate) activated VDR with an EC50 of 0.40 µM, representing approximately 30-fold greater potency than unmodified lithocholic acid (EC50 = 12.1 µM). The 3-keto LCA derivative, another closely related analog, exhibited an EC50 of 6.8 µM, which is comparable to LCA and far weaker than the acetate ester [1]. These ligand activities were validated in parallel VDR-LBD ternary complex crystal structures, confirming that the C-3 acetoxy group engages in additional hydrogen-bonding interactions absent in the parent compound [2].
| Evidence Dimension | VDR transactivation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.40 μM |
| Comparator Or Baseline | Lithocholic acid (LCA): EC50 = 12.1 μM; 3-keto LCA: EC50 = 6.8 μM |
| Quantified Difference | 30.3-fold more potent than LCA; 17.0-fold more potent than 3-keto LCA |
| Conditions | Cotransfection reporter gene assay using VDR expression vector, performed in parallel with the same experimental system |
Why This Matters
Procurement of LCA acetate rather than generic LCA or 3-keto LCA is essential for experiments requiring sub-micromolar VDR activation without resorting to concentrations that confound interpretation through non-specific effects.
- [1] Masuno H, Ikura T, Morizono D, Orita I, Yamada S, Shimizu M, Makishima M, Ito N. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives. J Lipid Res. 2013;54(8):2206-2213. View Source
- [2] Masuno H, Ikura T, Morizono D, Orita I, Yamada S, Shimizu M, Makishima M, Ito N. Crystal structures of complexes of vitamin D receptor ligand-binding domain with lithocholic acid derivatives. J Lipid Res. 2013;54(8):2206-2213. View Source
